4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity
4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a triazolo-pyridazine moiety, which is known for various biological activities.
- Functional Groups : The presence of a thioether and a ketone group enhances its reactivity and potential interactions with biological targets.
The molecular formula of the compound is C19H22N4O2S, with a molecular weight of approximately 366.47 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- Inhibitory Effects on Cancer Cell Lines : Research has shown that derivatives of triazolo-pyridazine can inhibit the growth of various cancer cell lines, including HeLa and A431 cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. SAR studies suggest that modifications to the phenyl ring can significantly enhance activity against seizures induced by pentylenetetrazol (PTZ). For example:
- Effective Doses : Certain analogs demonstrated effective doses (ED50) in the range of 20–30 mg/kg in animal models, showcasing their potential as anticonvulsant agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Influence : Electron-withdrawing groups on the phenyl ring have been associated with increased potency against cancer cell lines.
- Thioether Group Role : The thioether functionality appears to enhance binding affinity to target proteins involved in tumor proliferation and seizure activity .
Table 1: Biological Activity Summary
Activity Type | Model/Cell Line | IC50/ED50 (mg/kg) | Reference |
---|---|---|---|
Anticancer | HeLa | <10 | |
Anticancer | A431 | <10 | |
Anticonvulsant | PTZ-induced Seizures | 20–30 |
Case Studies
- Anticancer Study : A study published in 2023 explored a series of triazolo-pyridazine derivatives, including our compound of interest. The results indicated significant cytotoxicity against multiple cancer cell lines, with detailed molecular dynamics simulations revealing interaction dynamics with Bcl-2 proteins .
- Anticonvulsant Evaluation : Another investigation focused on the anticonvulsant properties of similar compounds. The study highlighted the effectiveness of specific substitutions on the phenyl ring that resulted in enhanced protection against seizures in rodent models .
Properties
IUPAC Name |
4-methyl-N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-16-7-9-18(10-8-16)23(30)24-14-13-21-26-25-20-11-12-22(27-28(20)21)31-15-19(29)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFCYXFBISWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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